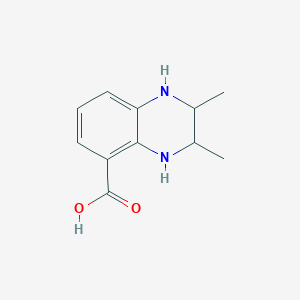

2,3-二甲基-1,2,3,4-四氢喹喔啉-5-羧酸

描述

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound with the empirical formula C10H14N2 . It has a molecular weight of 162.23 .

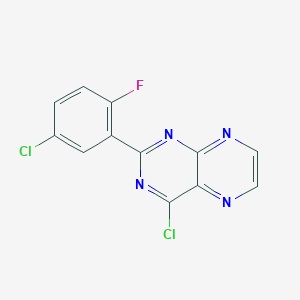

Molecular Structure Analysis

The molecular structure of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline consists of a quinoxaline core, which is a type of heterocyclic compound. The compound also contains two methyl groups attached to the 2 and 3 positions of the quinoxaline core .Physical And Chemical Properties Analysis

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline has a molecular weight of 162.23 g/mol . It has a topological polar surface area of 24.1 Ų and a complexity of 140 . The compound has two hydrogen bond donors and two hydrogen bond acceptors .科学研究应用

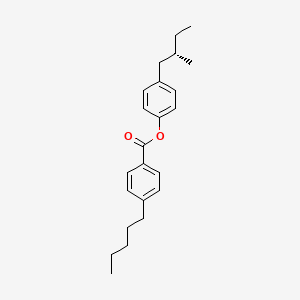

药物化学:DPP-4 抑制剂和降血糖药

该化合物已被研究用于其作为选择性二肽基肽酶-IV (DPP-4) 抑制剂的潜力,这对于治疗 2 型糖尿病至关重要。 DPP-4 抑制剂通过延长肠降血糖素激素的作用来发挥作用,从而增加胰岛素释放并降低循环中的胰高血糖素水平 .

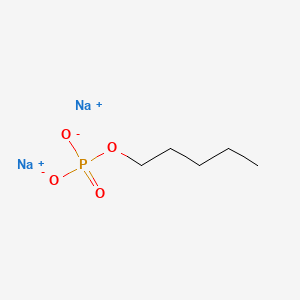

材料科学:金表面单层形成试剂

在材料科学中,该化合物用作 SAM (自组装单层) 形成试剂。 它可用于在金表面形成羧酸封端的单层,这对各种纳米技术应用至关重要,包括生物传感器和分子电子学 .

生物化学:AMPD2 抑制

该化合物已被确定为 AMP 脱氨酶 2 (AMPD2) 的抑制剂,它在能量稳态和免疫肿瘤学中起着重要作用。 选择性抑制 AMPD2 有助于阐明其生理功能,并可能导致新的治疗策略 .

药理学:多功能药理学特性

喹喔啉衍生物,包括 2,3-二甲基-1,2,3,4-四氢喹喔啉-5-羧酸,表现出广泛的药理活性。 它们已被研究用于抗癌、抗菌、抗惊厥和抗炎特性,使其在药物发现和开发中具有价值 .

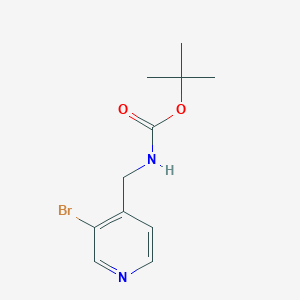

有机化学:复杂分子的构建块

在有机合成中,该化合物充当更复杂分子的通用构建块。 它的结构允许进行各种化学修饰,从而能够合成具有潜在药物应用的多种喹喔啉衍生物.

分析化学:测试参考标准

该化合物用作分析化学中的高质量参考标准,以确保药物测试期间的准确结果。 它有助于分析方法的验证和仪器的校准 .

荧光研究:质子诱导的“关-开”开关

四氢喹喔啉部分已用于研究荧光“关-开”开关机制。 这在荧光探针和传感器的开发中特别相关,它们是化学和生物学研究中的重要工具 .

绿色化学:合成原则

喹喔啉衍生物(包括该化合物)的合成可以通过采用绿色化学原理来实现。 这种方法最大限度地减少了环境影响,并增强了化学过程的可持续性 .

安全和危害

未来方向

The future directions for the study of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline and related compounds could involve further exploration of their inhibitory activity on enzymes like AMPD2 . This could potentially lead to the development of new therapeutic agents for conditions related to energy homeostasis and immuno-oncology .

作用机制

Target of Action

The primary target of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is Dipeptidyl Peptidase-IV (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .

Mode of Action

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid interacts with DPP-4, inhibiting its activity . This inhibition prevents the inactivation of incretin hormones, thereby promoting the decrease of blood glucose levels . Molecular docking studies have shown that this compound fits nicely in the active pocket of DPP-4 .

Biochemical Pathways

By inhibiting DPP-4, 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels . This results in enhanced insulin secretion, reduced glucagon release, and consequently, a decrease in blood glucose levels .

Result of Action

The inhibition of DPP-4 by 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid leads to an increase in the levels of active incretin hormones . This results in enhanced insulin secretion and reduced glucagon release, leading to a decrease in blood glucose levels . This makes it a promising agent for the management of type 2 diabetes mellitus .

属性

IUPAC Name |

2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-6-7(2)13-10-8(11(14)15)4-3-5-9(10)12-6/h3-7,12-13H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUXGRUMNHZRSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC2=C(C=CC=C2N1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587590 | |

| Record name | 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

912763-21-4 | |

| Record name | 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

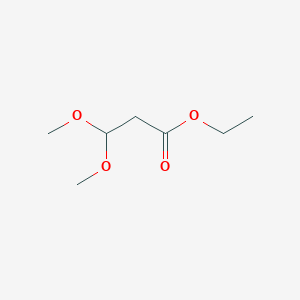

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine](/img/structure/B1628181.png)

![8-Amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1628182.png)

![[1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol](/img/structure/B1628185.png)